molecular formula C7H12O2 B1590576 5-Methyl-4-hexenoic acid CAS No. 5636-65-7

5-Methyl-4-hexenoic acid

Cat. No.: B1590576
CAS No.: 5636-65-7
M. Wt: 128.17 g/mol
InChI Key: YJJLHGCCADOOPZ-UHFFFAOYSA-N
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Description

5-Methyl-4-hexenoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJLHGCCADOOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-65-7
Record name 5-Methyl-4-hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-4-HEXENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V08PR1DQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 5-Methyl-4-hexenoic acid undergo photochemical reactions?

A1: Yes, this compound can participate in photoinduced electron-transfer reactions, leading to cyclization. Research has shown that using sterically hindered photosensitizers can improve both product yields and quantum yields in these reactions. One example is the anti-Markovnikov lactonization of this compound to its corresponding gamma-lactone. []

Q2: What are the decomposition products of compounds containing the this compound moiety?

A2: Studies on Prenazone, a pyrazolidinedione derivative containing the this compound structure, reveal its decomposition products under specific conditions. When an aqueous solution of Prenazone sodium salt is subjected to accelerated aging at 80°C in both anaerobic and aerobic conditions, it decomposes into several compounds. These include N,N'-diphenylhydrazide-5-methyl-4-hexenoic acid, N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid, N,N'-diphenylhydrazide-2-carboxy-2-hydroxy-5-methyl-4-hexenoic acid, and trans- and cis-azobenzene. []

Q3: How can this compound be used in chemical synthesis?

A3: this compound serves as a valuable building block in synthesizing complex molecules. One example is the preparation of 2,5-bis(1,1-dimethyl-4-hexyloxycarbonyl-butyl) hydroquinone. This process involves a Friedel-Crafts reaction between this compound and ethyl hydroquinone. []

Q4: Does the stereochemistry of molecules interacting with this compound derivatives affect reaction outcomes?

A4: Yes, studies using chiral N-alkylpyridinium photosensitizers, derived from reactions with compounds like this compound, demonstrate the impact of stereochemistry. Asymmetric quenching of the chiral triplet excited state was observed when using enantiomerically pure 1,2-diaminocyclohexane as a quencher. []

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